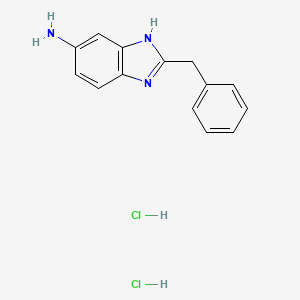

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride

Description

2-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride is a benzimidazole derivative characterized by a benzyl substituent at position 2 and an amine group at position 5, with two hydrochloride counterions enhancing its water solubility. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's versatility in targeting enzymes and receptors. The dihydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical development .

Properties

IUPAC Name |

2-benzyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h1-7,9H,8,15H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODDWDFHKNIUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes. For 2-benzyl substitution, benzyl chloride or benzylamine serves as the alkylating agent.

Salt Formation (Dihydrochloride)

The freebase is converted to the dihydrochloride salt using HCl gas or concentrated HCl in an aprotic solvent (e.g., ethanol or diethyl ether).

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Freebase isolation | Ethanol/water recrystallization | 65–75 | ≥95% |

| Salt precipitation | HCl (2 eq.) in ethanol, 0–5°C | 85–90 | ≥98% |

Alternative Routes from Patented Methods

Patent WO2011099832A2 describes benzimidazole functionalization strategies applicable to this compound:

- Stepwise alkylation : Use of methyl trichloroacetimidate for N-alkylation under acidic conditions.

- Coupling reactions : EDCl/DMAP-mediated amide bond formation for introducing substituents.

- Synthesis of 5-nitro intermediate :

- Nitrate 2-benzyl-1H-benzimidazole using fuming HNO₃.

- Reduction to amine :

- Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction.

Purification and Characterization

- Chromatography : Silica gel column (eluent: CH₂Cl₂/MeOH 10:1).

- Crystallization : Ethanol/water (3:1) for dihydrochloride salt.

- Analytical Data :

Challenges and Optimization

- Regioselectivity : Nitration at the 5-position requires careful control of reaction temperature (0–5°C) to avoid di-nitration.

- Salt Stability : The dihydrochloride form is hygroscopic; storage under inert atmosphere is recommended.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid-catalyzed condensation | Cost-effective, scalable | Requires harsh acids | 60–70 |

| Catalytic hydrogenation | High selectivity for amine | Pd catalyst cost | 75–85 |

| EDCl/DMAP coupling | Mild conditions | Low atom economy | 50–60 |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted benzimidazoles

Scientific Research Applications

Chemistry

2-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and as a ligand in coordination chemistry, facilitating the development of new materials.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein interactions . Its ability to inhibit specific enzymes by binding to their active or allosteric sites allows researchers to explore biochemical pathways and therapeutic targets.

Medicine

The compound has been investigated for its therapeutic effects , particularly:

- Antimicrobial Activity : Demonstrated effectiveness against various pathogens.

- Anticancer Properties : Shown to inhibit tumor growth in several cancer cell lines, including MCF-7 breast cancer cells, where it induced apoptosis through mitochondrial pathways.

Industry

In industrial applications, this compound is used as a catalyst in various chemical reactions and in the development of new materials.

Case Study 1: Anticancer Activity

In experiments on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the hypothesis that the compound triggers apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibitory effects of this compound revealed significant inhibition constants (Ki) for target enzymes involved in critical metabolic pathways. Kinetic assays demonstrated how derivatives of this compound affect enzyme activity, providing insights into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride | Benzyl (2), NH₂ (5) | C₁₄H₁₅Cl₂N₃ | 304.20 g/mol | High lipophilicity, moderate solubility |

| 6-Chloro-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2-substituted analogues | Cl (6), tetrazole-biphenyl (1) | Varies | ~500–600 g/mol | Enhanced angiotensin receptor affinity |

| 2-Methyl-1H-benzoimidazol-5-ylamine (CAS 29043-48-9) | Methyl (2), NH₂ (5) | C₈H₉N₃ | 147.18 g/mol | Lower lipophilicity, higher solubility |

| [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride | F (5), aminomethyl (2) | C₈H₁₀Cl₂FN₃ | 254.09 g/mol | Improved metabolic stability |

| 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride | Ethyl (2), methyl (1) | C₁₀H₁₅Cl₂N₃ | 248.15 g/mol | Balanced lipophilicity, rapid absorption |

Key Observations :

- Solubility : Dihydrochloride salts universally improve water solubility, critical for drug formulation .

- Bioactivity : Tetrazole-containing analogues (e.g., ) exhibit specificity for angiotensin II receptors, suggesting divergent therapeutic applications compared to the benzyl-substituted target compound .

Biological Activity

2-Benzyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C14H13N3·2HCl

- Molecular Weight : 267.19 g/mol

- CAS Number : 1185300-53-1

The compound features a benzimidazole core with a benzyl substitution, which influences its interaction with biological targets and enhances its efficacy compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their conformation and function. This mechanism is critical in therapeutic applications, particularly in cancer and infectious diseases .

- Ion Channel Modulation : Similar compounds have been shown to interact with inward rectifier potassium (Kir) channels, potentially influencing physiological processes such as heart rate and neuronal excitability. This suggests that 2-Benzyl-1H-benzoimidazol-5-ylamine could have similar effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways, possibly involving mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In a series of experiments on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the hypothesis that the compound triggers apoptosis through mitochondrial pathways.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ion channel modulation |

| 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride | Moderate | Limited | Similar mechanisms |

The comparative analysis highlights the unique properties of this compound that enhance its biological activity compared to analogs .

Q & A

Q. What are the standard protocols for synthesizing 2-Benzyl-1H-benzimidazol-5-ylamine dihydrochloride?

The synthesis typically involves reacting 5-amino-1H-benzimidazole with benzyl derivatives under controlled conditions. Key steps include:

- Using polar aprotic solvents (e.g., DMF or DMSO) and acid catalysts (e.g., HCl) to facilitate nucleophilic substitution .

- Maintaining temperatures between 60–100°C for 6–12 hours to optimize yield .

- Purification via recrystallization or column chromatography, followed by dihydrochloride salt formation using HCl gas or concentrated HCl .

Q. How should researchers handle and store this compound safely in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Spill Management: Neutralize spills with sodium bicarbonate, collect residues in chemically resistant containers, and dispose via licensed hazardous waste services .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm benzyl and benzimidazole ring positions .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and chloride counterion presence .

- Infrared (IR) Spectroscopy: Identify amine (-NH) and hydrochloride (Cl) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield in synthesis?

- Catalyst Screening: Test alternatives like Lewis acids (e.g., ZnCl) or palladium catalysts for cross-coupling efficiency .

- Solvent Effects: Compare yields in DMSO vs. THF; DMSO may enhance solubility of aromatic intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining or improving yield .

Q. How can contradictions in reported biological activities of benzimidazole derivatives be resolved?

- Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and replicate experiments ≥3 times .

- Dose-Response Studies: Establish EC/IC values across multiple concentrations to confirm activity thresholds .

- Computational Modeling: Perform molecular docking to predict binding affinities with targets like LSD1 or kinase enzymes .

Q. What experimental strategies validate the compound’s interaction with epigenetic targets like LSD1?

- Enzymatic Assays: Measure H3K4/H3K9 methylation levels in cell lysates via Western blot after treatment .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing LSD1 protein stabilization at elevated temperatures .

- RNA Sequencing: Identify differentially expressed genes post-treatment to link LSD1 inhibition to downstream pathways .

Q. What challenges arise in resolving crystal structures of benzimidazole derivatives via X-ray crystallography?

- Crystal Quality: Slow evaporation or vapor diffusion methods may be needed to grow diffraction-quality crystals .

- Data Refinement: Use SHELX software for high-resolution data, but expect challenges with disordered benzyl groups requiring constrained refinement .

Q. How can solubility and stability in biological buffers be systematically evaluated?

- pH-Dependent Solubility: Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) using UV-Vis spectroscopy .

- Forced Degradation Studies: Expose the compound to heat (40°C), light, and humidity, then monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.